molecular formula C26H33N5O4 B8091887 Dabigatran impurity H

Dabigatran impurity H

货号: B8091887
分子量: 479.6 g/mol
InChI 键: VHQNKPIHNBKDDL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-[[4-[(Z)-N’-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carboxylate is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as a prodrug for dabigatran, an anticoagulant used to prevent strokes and systemic embolism .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[[4-[(Z)-N’-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carboxylate involves multiple stepsThe final step involves esterification to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products .

化学反应分析

Types of Reactions

Ethyl 2-[[4-[(Z)-N’-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines .

科学研究应用

Analytical Method Development

The identification and quantification of dabigatran impurity H are critical for ensuring the quality of dabigatran formulations. Various analytical methods have been developed to detect this impurity:

  • High-Performance Liquid Chromatography (HPLC) : A stability-indicating HPLC method was established to assess dabigatran etexilate and its impurities, including impurity H. This method demonstrated robust separation under different stress conditions (oxidative, hydrolytic, etc.) and was validated according to ICH guidelines. The method's performance was characterized by a runtime of 55 minutes and effective resolution of degradation products .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : An LC-MS method was developed to analyze dabigatran etexilate and its impurities. This method provided high sensitivity and specificity, enabling the detection of impurity H alongside other related substances. The validation included parameters such as linearity, precision, and robustness .

Stability Studies

Understanding the stability of dabigatran etexilate in the presence of its impurities is crucial for formulating effective pharmaceutical products:

  • Forced Degradation Studies : Research has indicated that dabigatran etexilate undergoes degradation under various stress conditions (acidic, basic, thermal). Impurity H was identified as a significant degradation product formed during these studies. The stability-indicating methods allowed for the characterization of degradation pathways, which are essential for predicting the shelf life and safety of the drug .
  • Degradation Pathways : Studies have mapped out the degradation pathways of dabigatran etexilate, revealing that impurity H can arise from specific hydrolytic conditions. This understanding aids in developing formulations that minimize the formation of harmful impurities during storage .

Regulatory Implications

The presence of impurities like this compound poses challenges for regulatory approval:

  • Quality Control : Regulatory bodies require stringent quality control measures to ensure that impurities do not exceed acceptable limits in pharmaceutical products. The analytical methods developed for impurity detection are crucial for compliance with these regulations .
  • Risk Assessment : Understanding the implications of impurities on drug safety is vital for risk assessment during drug development. Impurity H's potential effects on pharmacokinetics and pharmacodynamics necessitate thorough investigation to mitigate risks associated with its presence in formulations .

Case Studies

Several case studies highlight the significance of monitoring this compound:

  • Case Study 1 : A study focused on the development of an LC-MS method that successfully quantified multiple impurities in dabigatran formulations. The results underscored the importance of detecting impurity H to ensure patient safety and therapeutic efficacy .
  • Case Study 2 : Research involving forced degradation studies revealed that under certain conditions, impurity H could significantly affect the stability profile of dabigatran etexilate capsules. This finding prompted modifications in storage recommendations to enhance product stability .

作用机制

The compound exerts its effects by being metabolized into dabigatran, which inhibits thrombin, a key enzyme in the blood coagulation pathway. This inhibition prevents the formation of blood clots, thereby reducing the risk of stroke and systemic embolism .

相似化合物的比较

Similar Compounds

Uniqueness

Ethyl 2-[[4-[(Z)-N’-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carboxylate is unique due to its specific structure, which allows it to be effectively converted into dabigatran. This conversion is crucial for its anticoagulant properties, making it a valuable compound in medicinal chemistry .

属性

IUPAC Name

ethyl 2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N5O4/c1-4-6-7-8-15-35-26(33)30-24(27)18-9-12-20(13-10-18)28-17-23-29-21-16-19(25(32)34-5-2)11-14-22(21)31(23)3/h9-14,16,28H,4-8,15,17H2,1-3H3,(H2,27,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQNKPIHNBKDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCOC(=O)/N=C(/C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)OCC)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。